molecular formula C20H18N2 B11564748 (1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine

(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine

Cat. No.: B11564748
M. Wt: 286.4 g/mol
InChI Key: ICWRSFPYBLRCKX-LTGZKZEYSA-N
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Description

(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between a biphenyl ketone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve biphenyl ketone in an appropriate solvent (e.g., ethanol or methanol).
  • Add phenylhydrazine to the solution.
  • Introduce the acid catalyst to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.

    Substitution: The phenyl and biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other hydrazones and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets through its hydrazone moiety. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the biphenyl and phenyl groups contribute to its ability to interact with various enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-fluorobenzohydrazide
  • N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-ethoxybenzohydrazide

Uniqueness

(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine is unique due to its specific structural features, such as the biphenyl and phenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]aniline

InChI

InChI=1S/C20H18N2/c1-16(21-22-20-10-6-3-7-11-20)17-12-14-19(15-13-17)18-8-4-2-5-9-18/h2-15,22H,1H3/b21-16+

InChI Key

ICWRSFPYBLRCKX-LTGZKZEYSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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